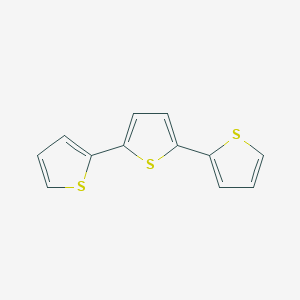

2,2':5',2''-Terthiophene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dithiophen-2-ylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8S3/c1-3-9(13-7-1)11-5-6-12(15-11)10-4-2-8-14-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSFECAJUBPPFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99611-76-4 | |

| Record name | 2,2′:5′,2′′-Terthiophene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99611-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2041206 | |

| Record name | alpha-Terthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1081-34-1 | |

| Record name | 2,2′:5′,2′′-Terthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1081-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Terthienyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Terthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2':5',2''-Terthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TERTHIENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P77RAU2RR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,5-di(2-thienyl)pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2,5-di(2-thienyl)pyrrole (DTP), a versatile heterocyclic compound at the forefront of materials science and with emerging potential in biomedical fields. This document details the synthetic routes to DTP and its derivatives, summarizes their key optical and electronic properties in a structured format, and outlines their applications in conducting polymers, sensors, and organic electronics. Furthermore, it explores the relevance of this class of compounds to drug development professionals, highlighting their potential in areas such as biosensing and photodynamic therapy.

Synthesis of 2,5-di(2-thienyl)pyrrole and its Derivatives

The primary and most efficient method for synthesizing the 2,5-di(2-thienyl)pyrrole core is the Paal-Knorr synthesis.[1][2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound, specifically 1,4-di(2-thienyl)-1,4-butanedione, with a primary amine or ammonia.[1][2][4] The use of ammonia or ammonium acetate yields the N-unsubstituted parent DTP, while primary amines lead to N-substituted derivatives.[2]

Synthesis of the Precursor: 1,4-di(2-thienyl)-1,4-butanedione

The necessary precursor, 1,4-di(2-thienyl)-1,4-butanedione, is a key building block.[5] While its synthesis is not always trivial, it is commercially available from several chemical suppliers.[6][7][8] Its availability facilitates the accessible synthesis of a wide range of DTP derivatives for research and development.[5]

Experimental Protocol: Paal-Knorr Synthesis of N-unsubstituted 2,5-di(2-thienyl)pyrrole

This protocol describes a general procedure for the synthesis of the parent DTP molecule.

Materials:

-

1,4-di(2-thienyl)-1,4-butanedione

-

Ammonium acetate or aqueous ammonia

-

Glacial acetic acid (catalyst)

-

Ethanol or another suitable solvent

-

Standard laboratory glassware (round-bottom flask, reflux condenser)

-

Heating and stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve 1,4-di(2-thienyl)-1,4-butanedione in a suitable solvent such as ethanol.

-

Add an excess of ammonium acetate or a concentrated aqueous solution of ammonia to the flask.[2]

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.[1]

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product can be isolated by precipitation upon the addition of water, followed by filtration.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Properties of 2,5-di(2-thienyl)pyrrole and its Polymers

DTP and its derivatives are known for their valuable electronic and optical properties, which can be tuned through chemical modification, particularly at the nitrogen atom of the pyrrole ring.[9][10] The electropolymerization of DTP monomers leads to the formation of conducting polymers with extended π-conjugated systems.[10]

Data Presentation: Optical and Electronic Properties

The following tables summarize key quantitative data for various DTP derivatives and their corresponding polymers.

| Compound/Polymer | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Optical Band Gap (Eg, eV) | HOMO Level (eV) | LUMO Level (eV) | Reference |

| P(HKCN) | - | - | low | - | - | [10] |

| P(TPDOB) | - | - | - | - | - | [9] |

| T-TB (Diketopyrrolopyrrole derivative) | 678 (in chloroform) | - | 1.55 | - | -4.30 | [11] |

| T-ID (Diketopyrrolopyrrole derivative) | 659 (in chloroform) | - | 1.60 | - | -4.21 | [11] |

| T-IDM (Diketopyrrolopyrrole derivative) | 714 (in chloroform) | - | 1.46 | - | -4.41 | [11] |

Note: Data for the parent DTP monomer and polymer are not explicitly available in the provided search results. The table includes data for representative derivatives to illustrate the range of properties.

| Compound/Polymer | Oxidation Potential (Eox, V) | Reduction Potential (Ered, V) |

| P(HKCN) | - | - |

| P(TPDOB) | Reversible redox processes | - |

| T-TB (Diketopyrrolopyrrole derivative) | - | - |

| T-ID (Diketopyrrolopyrrole derivative) | - | - |

| T-IDM (Diketopyrrolopyrrole derivative) | - | - |

Note: Specific redox potential values are often dependent on experimental conditions and are not consistently reported in a comparable format across the search results.

Experimental Protocols for Characterization

Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is a fundamental technique to investigate the redox properties and electronic structure of DTP monomers and polymers.

Apparatus and Reagents:

-

Potentiostat

-

Three-electrode cell (working electrode, e.g., glassy carbon or platinum; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)

-

Anhydrous acetonitrile or dichloromethane as the solvent

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

DTP monomer or polymer solution (typically 1-10 mM)

Procedure:

-

Prepare the electrolyte solution by dissolving the supporting electrolyte in the anhydrous solvent.

-

Dissolve the DTP sample in the electrolyte solution.

-

Assemble the three-electrode cell and deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Perform the cyclic voltammetry scan within a potential window appropriate for the expected redox processes of the DTP derivative.

-

Record the resulting voltammogram, which will show the oxidation and reduction peaks of the compound. From the onset potentials of these peaks, the HOMO and LUMO energy levels can be estimated.

Applications

The unique properties of DTP-based materials have led to their exploration in a variety of applications, from materials science to biotechnology.

Conducting Polymers and Organic Electronics

The ability of DTPs to form conducting polymers through electropolymerization makes them highly suitable for applications in organic electronics. These polymers have been investigated for use in:

-

Organic Field-Effect Transistors (OFETs): The semiconducting nature of DTP-based polymers allows for their use as the active layer in OFETs.[12]

-

Electrochromic Devices: The polymers often exhibit distinct color changes upon oxidation and reduction, making them promising for smart windows and displays.[9]

-

Organic Photovoltaics (OPVs): DTP derivatives, particularly those based on diketopyrrolopyrrole, have been used to create narrow band gap polymers for solar cell applications.

Biosensors

The functionalizable nature of the DTP core, especially at the pyrrole nitrogen, allows for the attachment of biorecognition elements, leading to the development of highly sensitive and selective biosensors. For example, ferrocene-functionalized poly(dithienylpyrrole) has been utilized for the detection of glucose.[10]

Relevance to Drug Development

While not traditional drug candidates themselves, DTPs and their derivatives offer several intriguing possibilities for drug development professionals.

Neuroprotective Agents

Recent studies have shown that certain pyrrole derivatives possess antioxidant and anti-inflammatory properties, suggesting their potential as neuroprotective agents for conditions like Parkinson's disease.[13][14] These compounds have been shown to inhibit apoptosis and suppress inflammatory pathways in in vitro models.[13][14]

Photodynamic Therapy (PDT)

The strong light absorption and ability to generate reactive oxygen species upon irradiation make certain DTP derivatives, particularly diketopyrrolopyrrole-based structures, promising candidates for use as photosensitizers in photodynamic therapy for cancer treatment.[15][16][17][18] PDT is a minimally invasive treatment that utilizes a photosensitizer, light, and oxygen to kill cancer cells.[17][18]

Visualizations

Synthesis and Polymerization Workflow

Caption: Workflow for the synthesis of DTP monomers and their subsequent polymerization for various applications.

Signaling Pathway in Biosensor Application

References

- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. rgmcet.edu.in [rgmcet.edu.in]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. 1,4-Di(2-thienyl)-1,4-butanedione 13669-05-1 | TCI AMERICA [tcichemicals.com]

- 8. 1,4-Di(2-thienyl)-1,4-butanedione 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. A soluble and fluorescent new type thienylpyrrole based conjugated polymer: optical, electrical and electrochemical properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Novel Thienyl DPP derivatives Functionalized with Terminal Electron‐Acceptor Groups: Synthesis, Optical Properties and OFET Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ossila.com [ossila.com]

- 13. brieflands.com [brieflands.com]

- 14. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances of Diketopyrrolopyrrole Derivatives in Cancer Therapy and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Thienyl‐Substituted Diketopyrrolopyrrole Derivative with Efficient Reactive Oxygen Species Generation for Photodynami… [ouci.dntb.gov.ua]

- 17. mdpi.com [mdpi.com]

- 18. [PDF] New Photosensitizers For Photodynamic Therapy | Semantic Scholar [semanticscholar.org]

synthesis of 2,5-bis[(3,4-ethylenedioxy)thien-2-yl]-3-substituted thiophenes

An In-depth Technical Guide to the Synthesis of 2,5-bis[(3,4-ethylenedioxy)thien-2-yl]-3-substituted Thiophenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of a series of blue-light-emitting thiophene-based oligomers: 2,5-bis[(3,4-ethylenedioxy)thien-2-yl]-3-substituted thiophenes. These materials are of significant interest for their potential applications in optoelectronic devices, such as light-emitting diodes (LEDs) and sensors.[1] This document details the synthetic pathways, experimental protocols, and characterization data for these compounds.

Introduction

Thiophene-based linear π-conjugated oligomers are a critical class of materials in the field of organic electronics and photonics.[1] While poly(3,4-ethylenedioxythiophene) (PEDOT) has been extensively studied, the corresponding oligomers based on 3,4-ethylenedioxythiophene (EDOT) have received less attention.[1] The functionalization of these oligomers allows for the tuning of their electronic and optical properties. This guide focuses on the synthesis of EDOT-thiophene-EDOT trimers with various substituents at the 3-position of the central thiophene ring, which have been shown to exhibit blue emission with quantum yields in the range of 2-5%.[1][2]

Synthetic Pathway

The general synthetic strategy for 2,5-bis[(3,4-ethylenedioxy)thien-2-yl]-3-substituted thiophenes involves a two-step process. First, a 3-substituted thiophene is dibrominated at the 2- and 5-positions. Subsequently, the resulting 2,5-dibromo-3-substituted thiophene undergoes a nickel-catalyzed Kumada-type cross-coupling reaction with the Grignard reagent of 3,4-ethylenedioxythiophene (EDOT).[1][2]

Caption: General synthetic pathway for 2,5-bis[(3,4-ethylenedioxy)thien-2-yl]-3-substituted thiophenes.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of the key precursors and the final products.

Synthesis of 2,5-Dibromo-3-substituted Thiophenes (General Procedure)

The dibromination of 3-substituted thiophenes is a crucial first step. A general procedure involves the use of N-bromosuccinimide (NBS) in a mixture of chloroform and acetic acid.

Workflow for Dibromination:

References

An In-depth Technical Guide to the Synthesis and Reactions of Di(thiophen-2-yl)alkane Diones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and various chemical transformations of di(thiophen-2-yl)alkane diones. These compounds serve as versatile building blocks in medicinal chemistry and materials science, particularly in the development of novel heterocyclic systems and conductive polymers. This document details synthetic methodologies, key reactions, and applications, supported by structured data tables and diagrams to facilitate understanding and further research.

Synthesis of Di(thiophen-2-yl)alkane Diones

The primary and most efficient method for the synthesis of di(thiophen-2-yl)alkane diones is the Friedel-Crafts acylation of thiophene with a suitable diacyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction preferentially occurs at the electron-rich 2- and 5-positions of the thiophene ring.[1][2]

A general synthetic scheme is presented below:

Caption: General workflow for the Friedel-Crafts synthesis of di(thiophen-2-yl)alkane diones.

Experimental Protocol: Synthesis of 1,6-di(thiophen-2-yl)hexane-1,6-dione

This protocol is adapted from the work of Artunç and Menzek (2022).[3]

Materials:

-

Thiophene (1.08 g, 12.86 mmol)

-

Adipoyl chloride (1.08 g, 5.93 mmol)

-

Aluminum chloride (AlCl₃) (800 mg, 6.1 mmol)

-

Dichloromethane (CH₂Cl₂) (25 mL)

-

Water (H₂O) (25 mL)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of thiophene in dichloromethane at room temperature, add adipoyl chloride and aluminum chloride.

-

Stir the mixture at room temperature for 105 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, add water to the reaction mixture.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Synthesis Data

| n in -(CH₂)n- | Diacyl Chloride | Product Name | Yield (%) | Melting Point (°C) | Reference |

| 4 | Adipoyl chloride | 1,6-di(thiophen-2-yl)hexane-1,6-dione | 75 | 134-136 | [3] |

| 5 | Pimeloyl chloride | 1,7-di(thiophen-2-yl)heptane-1,7-dione | 89 | 88-90 | [3] |

Reactions of Di(thiophen-2-yl)alkane Diones

Di(thiophen-2-yl)alkane diones are versatile intermediates that undergo a variety of chemical transformations, primarily involving the carbonyl groups and the thiophene rings.

Caption: Key reactions of di(thiophen-2-yl)alkane diones.

Bromination

Bromination of di(thiophen-2-yl)alkane diones can be controlled to occur either at the thiophene ring or at the α-carbon to the carbonyl group, depending on the reaction conditions.

This protocol is adapted from the work of Artunç and Menzek (2022).[3]

Materials:

-

1,6-di(thiophen-2-yl)hexane-1,6-dione (250 mg)

-

Bromine (486 mg)

-

Dichloromethane (CH₂Cl₂) (25 mL + 8 mL)

-

Ethyl acetate (EtOAc)

Procedure:

-

To a stirred solution of 1,6-di(thiophen-2-yl)hexane-1,6-dione in dichloromethane, carefully add a solution of bromine in dichloromethane over 5 minutes at room temperature.

-

Stir the mixture for an additional 30 minutes.

-

Evaporate the volatile components.

-

Crystallize the residue from ethyl acetate to obtain the dibromide product.

Reduction

The carbonyl groups of di(thiophen-2-yl)alkane diones can be readily reduced to the corresponding diols using reducing agents such as sodium borohydride (NaBH₄).

This protocol is adapted from the work of Artunç and Menzek (2022).[3]

Materials:

-

1,6-di(thiophen-2-yl)hexane-1,6-dione (250 mg, 0.9 mmol)

-

Sodium borohydride (NaBH₄) (250 mg, 6.58 mmol)

-

Methanol (MeOH) (25 mL)

-

Water (15 mL)

-

Ethyl acetate (EtOAc) (40 mL + 2 x 30 mL)

Procedure:

-

To a stirred, cold (0 °C) solution of the diketone in methanol, carefully add sodium borohydride over 5 minutes.

-

Stir the mixture at 0 °C for 10 minutes, then remove the cold bath and stir at room temperature for an additional day.

-

Evaporate the methanol using a rotary evaporator.

-

To the residue, add water and ethyl acetate.

-

Separate the organic phase and extract the aqueous phase with ethyl acetate (2 x 30 mL).

-

Combine the organic phases, dry, and evaporate the solvent to yield the diol.

Cyclocondensation

In an acidic medium, 1,6- and 1,7-di(thiophen-2-yl)alkane diones can undergo intramolecular cyclocondensation to form cyclopentenone and cyclohexenone derivatives, respectively.[3]

Synthesis of Nitrogen-Containing Heterocycles

Di(thiophen-2-yl)alkane diones are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. For instance, their reaction with hydrazine derivatives can lead to the formation of pyridazines and pyrazoles.[4][5][6][7]

The condensation of 1,4-dicarbonyl compounds with hydrazine is a well-established method for the synthesis of dihydropyridazines, which can be subsequently oxidized to pyridazines.

Caption: Synthesis of pyridazine derivatives from di(thiophen-2-yl)alkane diones.

Quantitative Data Summary

The following tables summarize the yields and spectroscopic data for selected di(thiophen-2-yl)alkane diones and their reaction products, primarily based on the data reported by Artunç and Menzek (2022).[3]

Table 1: Synthesis and Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 1,6-di(thiophen-2-yl)hexane-1,6-dione | C₁₆H₁₆O₂S₂ | 320.43 | 75 | 134-136 |

| 1,7-di(thiophen-2-yl)heptane-1,7-dione | C₁₇H₁₈O₂S₂ | 334.46 | 89 | 88-90 |

Table 2: Reaction Products and Yields

| Starting Material | Reaction | Product | Yield (%) |

| 1,6-di(thiophen-2-yl)hexane-1,6-dione | Bromination | 2,5-dibromo-1,6-di(thiophen-2-yl)hexane-1,6-dione | 82 |

| 1,6-di(thiophen-2-yl)hexane-1,6-dione | Reduction (NaBH₄) | 1,6-di(thiophen-2-yl)hexane-1,6-diol | - |

| 1,7-di(thiophen-2-yl)heptane-1,7-dione | Reduction (NaBH₄) | 1,7-di(thiophen-2-yl)heptane-1,7-diol | 46 |

| 1,6-di(thiophen-2-yl)hexane-1,6-dione | Cyclocondensation | Thiophen-2-yl(2-(thiophen-2-yl)cyclopent-2-en-1-yl)methanone | - |

Table 3: Selected ¹H NMR Spectroscopic Data (in CDCl₃, δ ppm)

| Compound | Thiophene-H | -(CH₂)n- | Other |

| 1,6-di(thiophen-2-yl)hexane-1,6-dione | 7.70-7.65 (m, 4H), 7.15-7.10 (m, 2H) | 2.95 (t, 4H), 1.85-1.75 (m, 4H) | - |

| 1,7-di(thiophen-2-yl)heptane-1,7-dione | 7.70-7.65 (m, 4H), 7.15-7.10 (m, 2H) | 2.92 (t, 4H), 1.80-1.70 (m, 4H), 1.45-1.35 (m, 2H) | - |

| 1,7-di(thiophen-2-yl)heptane-1,7-diol | 7.24-7.20 (m, 2H), 6.96-6.92 (m, 4H) | 1.91-1.71 (m, 4H), 1.50-1.23 (m, 6H) | 4.90-4.83 (m, 2H, CHO), 2.24 (s, 2H, OH) |

Applications in Materials Science

Di(thiophen-2-yl) based structures are integral components in the field of organic electronics. The thiophene unit imparts favorable electronic properties, and when incorporated into a polymer backbone, can lead to materials with high charge carrier mobility. Diketo-pyrrolo-pyrrole (DPP) derivatives containing di(thiophen-2-yl) units have been utilized in the development of flexible and stretchable electronic skin.[8][9][10][11]

Caption: Workflow from di(thiophen-2-yl) dione derivatives to applications in organic electronics.

Conclusion

Di(thiophen-2-yl)alkane diones are readily synthesized and serve as highly versatile intermediates for a range of chemical transformations. Their utility in the preparation of complex heterocyclic systems and functional polymers underscores their importance in both medicinal chemistry and materials science. This guide provides a foundational understanding of their synthesis and reactivity, offering detailed protocols and data to aid in the design and execution of further research in these exciting fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. mdpi.com [mdpi.com]

- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 7. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electronic skin - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of Oligothiophenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical and electrochemical properties of oligothiophenes, a class of conjugated molecules with significant potential in materials science and drug development. This document details the key parameters governing their behavior, outlines the experimental protocols for their characterization, and presents a summary of quantitative data for a range of oligothiophene structures.

Core Concepts in Oligothiophene Properties

Oligothiophenes are well-defined, short-chain analogs of polythiophenes, offering a highly tunable platform to investigate structure-property relationships.[1][2] Their electronic and optical properties are dictated by the extent of π-conjugation along the thiophene backbone, which can be modulated by the number of thiophene units, the nature and position of substituents, and the overall molecular architecture.[3][4][5]

Photophysical Properties: The interaction of oligothiophenes with light is fundamental to their application in areas such as fluorescent probes and photosensitizers. Key photophysical processes include absorption of light to form an excited singlet state (S1), followed by relaxation through fluorescence (radiative decay) or non-radiative pathways like internal conversion and intersystem crossing to a triplet state (T1). The efficiency of these processes is quantified by parameters such as molar extinction coefficient, fluorescence quantum yield, and excited-state lifetime.

Electrochemical Properties: The ability of oligothiophenes to undergo reversible oxidation and reduction (redox) processes is central to their use in organic electronics. Cyclic voltammetry is a primary technique used to probe these properties, providing information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These energy levels are critical in determining the charge injection and transport characteristics of the material. The introduction of electron-donating or electron-withdrawing substituents can significantly alter the redox potentials and, consequently, the HOMO-LUMO gap.[1][4]

Quantitative Data Summary

The following tables summarize key photophysical and electrochemical data for a selection of oligothiophenes, providing a comparative overview of the impact of structure on their properties.

Table 1: Photophysical Properties of Selected Oligothiophenes

| Oligothiophene Derivative | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF, ns) |

| Bithiophene (2T) | Cyclohexane | 302 | 363 | 0.04 | 0.08 |

| Terthiophene (3T) | Cyclohexane | 352 | 410 | 0.17 | 0.45 |

| Quaterthiophene (4T) | Dioxane | 390 | 432 | 0.25 | - |

| Sexithiophene (6T) | Chloroform | 432 | 510 | 0.42 | - |

| DCV-T-DCV | - | - | - | - | - |

| DCV-2T-DCV | CH3CN | 457 | - | - | - |

| DCV-3T-DCV | CH3CN | 502 | - | - | - |

DCV-nT-DCV refers to oligothiophenes end-capped with dicyanovinyl groups.

Table 2: Electrochemical Properties of Selected Oligothiophenes

| Oligothiophene Derivative | Solvent/Electrolyte | Oxidation Potential (Eox, V vs. Fc/Fc+) | Reduction Potential (Ered, V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) |

| Terthiophene (3T) | CH2Cl2/TEAPF6 | +1.13, +1.18 | - | -5.93 | - |

| 5-Br-terthiophene | CH2Cl2/TEAPF6 | +1.21, +1.35 | - | -6.01 | - |

| 5-ethynyl-terthiophene | CH2Cl2/TEAPF6 | +1.15 | - | -5.95 | - |

| DCV-T-DCV | CH3CN/n-Bu4N+ClO4- | - | -1.18 | - | -3.62 |

| DCV-2T-DCV | CH3CN/n-Bu4N+ClO4- | +1.38 | -1.18 | -6.18 | -3.62 |

| DCV-3T-DCV | CH3CN/n-Bu4N+ClO4- | +1.10 | -1.15 | -5.90 | -3.65 |

Potentials are often reported versus different reference electrodes (e.g., Ag/AgCl, SCE) and can be converted to the Ferrocene/Ferrocenium (Fc/Fc+) couple for comparison. HOMO and LUMO levels are estimated from the onset of oxidation and reduction potentials, respectively, using the ferrocene standard (assuming the energy level of Fc/Fc+ is -4.8 eV below the vacuum level).

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining reliable and comparable data. The following sections outline standard protocols for the characterization of oligothiophenes.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorption (λabs) and the molar extinction coefficient (ε).

Methodology:

-

Sample Preparation: Prepare solutions of the oligothiophene in a spectroscopic grade solvent (e.g., chloroform, tetrahydrofuran, acetonitrile) at a concentration that yields an absorbance between 0.1 and 1.0 at the λabs.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum of the pure solvent in a quartz cuvette (typically 1 cm path length).

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-800 nm).

-

The λabs is the wavelength at which the highest absorbance is recorded.

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

-

Fluorescence Spectroscopy

Objective: To determine the wavelength of maximum emission (λem), the fluorescence quantum yield (ΦF), and the fluorescence lifetime (τF).

Methodology:

-

Sample Preparation: Prepare dilute solutions of the oligothiophene (absorbance < 0.1 at the excitation wavelength) in a spectroscopic grade solvent.

-

Instrumentation: Use a spectrofluorometer for emission spectra and quantum yield measurements, and a time-correlated single-photon counting (TCSPC) system for lifetime measurements.

-

Emission Spectrum Measurement:

-

Excite the sample at its λabs.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

The λem is the wavelength of maximum fluorescence intensity.

-

-

Fluorescence Quantum Yield (ΦF) Determination (Relative Method):

-

Select a standard with a known ΦF that absorbs and emits in a similar spectral region as the sample.

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

The ΦF of the sample is calculated using the following equation: ΦF,sample = ΦF,standard × (Isample / Istandard) × (Astandard / Asample) × (η2sample / η2standard) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

-

Fluorescence Lifetime (τF) Measurement:

-

Excite the sample with a pulsed laser source.

-

The decay of the fluorescence intensity over time is measured using a TCSPC system.

-

The fluorescence lifetime is determined by fitting the decay curve to an exponential function.

-

Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials and to estimate the HOMO and LUMO energy levels.

Methodology:

-

Sample Preparation: Dissolve the oligothiophene (typically 1-5 mM) in an anhydrous, deoxygenated solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

-

Instrumentation: Use a potentiostat with a three-electrode setup:

-

Working Electrode: Glassy carbon or platinum disk electrode.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

-

Counter Electrode: Platinum wire or foil.

-

-

Measurement:

-

Purge the solution with an inert gas (e.g., argon, nitrogen) for at least 15 minutes before the measurement and maintain an inert atmosphere during the experiment.

-

Scan the potential from an initial value to a final value and back. The scan rate is typically 50-100 mV/s.

-

Record the resulting current as a function of the applied potential.

-

The oxidation and reduction peak potentials are determined from the voltammogram.

-

It is common practice to reference the potentials to the ferrocene/ferrocenium (Fc/Fc+) redox couple by adding ferrocene as an internal standard at the end of the experiment.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of oligothiophenes.

References

In-Depth Technical Guide on the Electronic Properties of 2,5-bis[4-N,N-diethylaminostyryl]thiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic properties of 2,5-bis[4-N,N-diethylaminostyryl]thiophene (BDEST) derivatives. These molecules are of significant interest due to their potential applications in optoelectronics, nonlinear optics, and as fluorescent probes in biological imaging. This document summarizes key quantitative data, details experimental protocols for their synthesis and characterization, and provides visual representations of their structure and experimental workflows.

Core Electronic Properties: A Quantitative Overview

The electronic properties of 2,5-bis[4-N,N-diethylaminostyryl]thiophene and its analogs are governed by their distinct donor-π-acceptor-π-donor (D-π-A-π-D) architecture. The central thiophene ring acts as an electron acceptor (or π-bridge), while the terminal N,N-diethylaminostyryl groups function as potent electron donors. This arrangement leads to strong intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to their unique photophysical characteristics.

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in understanding the structure-property relationships within this class of compounds. Calculations at the B3LYP/6-31G(d) level have shown that the energy band gaps of thiophene derivatives are generally lower than their furan and pyrrole counterparts.[1][2] Furthermore, modifying the terminal alkyl groups, for instance, from methyl to ethyl, can induce a bathochromic (red) shift in the maximum absorption wavelength (λmax).[1][2]

These compounds are particularly noted for their significant nonlinear optical (NLO) properties, which are crucial for applications in optical data storage, image processing, and optical switching.[3] The delocalization of π-electrons across the molecular framework is a key factor contributing to their NLO activity.[3]

Photophysical Properties

The following table summarizes the key photophysical properties of selected 2,5-bis[4-N,N-diethylaminostyryl]thiophene derivatives and related structures found in the literature. These properties are highly solvent-dependent, a phenomenon known as solvatochromism, which arises from the change in dipole moment upon excitation.

| Compound/Derivative | Solvent | Absorption Max (λabs) [nm] | Molar Extinction Coefficient (ε) [M-1cm-1] | Emission Max (λem) [nm] | Fluorescence Quantum Yield (Φf) | Two-Photon Absorption Cross-Section (σ₂) [GM] |

| Related Styryl-Thiophene Derivatives | ||||||

| trans-aminostilbene analogs | Acetonitrile | ~355 | - | - | - | - |

| cis-aminostilbene analogs | Acetonitrile | ~325 | - | - | - | - |

| Related Polythiophene Derivatives | ||||||

| P1 (with TDR19) | THF | ~450 | - | 575 | - | 8545 (per repeat unit) |

| P2 (with TDR19) | THF | ~450 | - | 575 | - | 233 (per repeat unit) |

| Related Push-Pull Aryl(bi)thiophenes | ||||||

| Phenyl-bithienyl derivatives | Various | Visible Region | - | Red/NIR Region | Significant | High |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of the electronic properties of 2,5-bis[4-N,N-diethylaminostyryl]thiophene derivatives.

Synthesis of 2,5-bis[4-N,N-diethylaminostyryl]thiophene Derivatives

A common and effective method for the synthesis of these derivatives is the Horner-Wadsworth-Emmons reaction .[4][5] This olefination reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.

Materials:

-

2,5-Thiophenedicarboxaldehyde

-

Diethyl (4-(diethylamino)benzyl)phosphonate

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous tetrahydrofuran (THF) or other suitable solvent

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

-

To this suspension, add a solution of diethyl (4-(diethylamino)benzyl)phosphonate in anhydrous THF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete formation of the phosphonate ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of 2,5-thiophenedicarboxaldehyde in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2,5-bis[4-N,N-diethylaminostyryl]thiophene derivative.

UV-Vis and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are fundamental techniques to probe the electronic transitions and emissive properties of the synthesized compounds.

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare stock solutions of the thiophene derivative in a suitable spectroscopic grade solvent (e.g., THF, dichloromethane, or acetonitrile) at a concentration of approximately 10-3 M.

-

From the stock solution, prepare a series of dilutions in the range of 10-5 to 10-6 M.

-

For UV-Vis measurements, record the absorption spectrum of each dilution in a 1 cm path length quartz cuvette against a solvent blank.

-

For fluorescence measurements, excite the sample at its absorption maximum (λabs) and record the emission spectrum. The emission and excitation slits should be optimized to obtain a good signal-to-noise ratio.

-

To determine the fluorescence quantum yield (Φf), a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4 or Rhodamine 6G in ethanol) is used as a reference. The quantum yield of the sample is calculated using the following equation: Φf,sample = Φf,ref * (Isample / Iref) * (Aref / Asample) * (ηsample2 / ηref2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the redox potentials and estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the compounds.

Experimental Setup:

-

Potentiostat

-

A three-electrode electrochemical cell consisting of:

-

Working Electrode: Glassy carbon or platinum electrode

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

-

Counter Electrode: Platinum wire

-

-

Electrolyte solution: Typically a 0.1 M solution of a supporting electrolyte like tetrabutylammonium hexafluorophosphate (TBAPF6) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

Procedure:

-

Dissolve the thiophene derivative in the electrolyte solution to a concentration of approximately 1 mM.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

-

Assemble the three-electrode cell and immerse the electrodes in the solution.

-

Perform the cyclic voltammetry scan, typically starting from the open-circuit potential and sweeping towards positive potentials to observe oxidation, and then reversing the scan towards negative potentials to observe reduction.

-

Record the resulting voltammogram, which plots the current as a function of the applied potential.

-

The HOMO and LUMO energy levels can be estimated from the onset oxidation (Eox) and reduction (Ered) potentials, respectively, using the following empirical formulas (referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has a known absolute energy level of -4.8 eV relative to the vacuum level): EHOMO = -e(Eox - E1/2, Fc/Fc+ + 4.8) eV ELUMO = -e(Ered - E1/2, Fc/Fc+ + 4.8) eV

Two-Photon Absorption Cross-Section Measurement

The two-photon absorption (TPA) cross-section (σ₂) is a measure of the efficiency of simultaneous absorption of two photons. It is a crucial parameter for applications in two-photon microscopy and photodynamic therapy. The two-photon excited fluorescence (TPEF) method is a common technique for its determination.

Instrumentation:

-

A tunable femtosecond pulsed laser (e.g., a Ti:sapphire laser)

-

A spectrometer or a photodetector

-

A reference fluorophore with a known TPA cross-section (e.g., Rhodamine B or Fluorescein)

Procedure:

-

Prepare solutions of the sample and the reference fluorophore of known concentrations.

-

The TPEF intensity (F) is proportional to the square of the incident laser intensity (I), the concentration of the fluorophore (C), its fluorescence quantum yield (Φf), and its TPA cross-section (σ₂).

-

Measure the TPEF intensity for both the sample and the reference under the same experimental conditions (laser power, wavelength, and focusing).

-

The TPA cross-section of the sample can be calculated using the following ratiometric equation: σ₂,sample = σ₂,ref * (Fsample / Fref) * (Φf,ref / Φf,sample) * (Cref / Csample)

Visualizations

The following diagrams illustrate the general chemical structure of the studied compounds and a typical experimental workflow for their characterization.

Caption: D-π-A-π-D architecture of the thiophene derivatives.

Caption: Workflow for synthesis and electronic characterization.

References

- 1. Measurement of the two-photon absorption cross section by means of femtosecond thermal lensing [opg.optica.org]

- 2. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 3. Two-photon absorption: an overview of measurements and principles [opg.optica.org]

- 4. Optica Publishing Group [opg.optica.org]

- 5. Two-photon absorption - Wikipedia [en.wikipedia.org]

A Theoretical Exploration of Thiophene Derivatives: Structure, Electronic Properties, and In Silico Design

For Researchers, Scientists, and Drug Development Professionals

Thiophene and its derivatives represent a cornerstone in medicinal chemistry and materials science, attributable to their versatile electronic and biological activities.[1] This technical guide delves into the theoretical and computational methodologies employed to investigate the intricate relationship between the structure and electronic properties of these heterocyclic compounds. By leveraging quantum chemical calculations, researchers can predict molecular geometries, electronic behaviors, and spectroscopic signatures, thereby accelerating the rational design of novel therapeutics and functional materials.[1][2]

Theoretical Foundations and Computational Methodologies

Quantum chemical calculations provide a powerful lens to scrutinize the electronic structure and properties of thiophene derivatives at the atomic level.[1] Among the various computational methods, Density Functional Theory (DFT) has emerged as a widely adopted approach due to its favorable balance of accuracy and computational cost for medium to large-sized molecules.[2]

Experimental Protocols: A Generalized Workflow for In Silico Analysis

The theoretical investigation of thiophene derivatives typically follows a structured computational workflow. This protocol, while adaptable, forms the basis for the studies cited in this guide.

Protocol 1: Geometry Optimization and Electronic Structure Calculation

-

Molecular Structure Generation: The initial three-dimensional structure of the thiophene derivative is constructed using molecular modeling software.

-

Method and Basis Set Selection: The choice of computational method and basis set is critical for the accuracy of the results. A common approach involves the B3LYP functional with a basis set such as 6-311G(d,p) or 3-21G.[3][4]

-

Geometry Optimization: The initial structure is optimized to find the most stable energetic conformation. This is achieved by minimizing the energy of the molecule with respect to the positions of its atoms.[3]

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculation: Following successful optimization, key electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential (IP), and electron affinity (EA).[3]

-

Spectroscopic Simulation: To aid in experimental validation, spectroscopic properties such as UV-Vis spectra can be simulated using Time-Dependent DFT (TD-DFT).[3][5]

The following diagram illustrates the logical flow of a typical computational study on thiophene derivatives.

Structure-Property Relationships: Insights from Theoretical Calculations

Theoretical studies have consistently demonstrated that the electronic properties of thiophene derivatives are intricately linked to their molecular structure. Substituent effects, in particular, play a pivotal role in modulating these properties.

2.1. Frontier Molecular Orbitals: HOMO and LUMO

The HOMO and LUMO are key quantum chemical descriptors that respectively indicate the electron-donating and electron-accepting abilities of a molecule. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability.[6] A smaller energy gap generally implies higher reactivity.[7]

Substituents on the thiophene ring can significantly alter the HOMO and LUMO energy levels. Electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level.[2] This modulation of the frontier orbital energies directly impacts the electronic and optical properties of the derivatives.

The following diagram illustrates the relationship between substituent electronic effects and the frontier molecular orbital energies of a thiophene derivative.

2.2. Quantitative Analysis of Electronic Properties

Numerous theoretical studies have quantified the electronic properties of various thiophene derivatives. The following tables summarize key data from the literature, providing a comparative overview.

Table 1: Calculated Electronic Properties of Thiophene and its Derivatives (DFT/B3LYP/3-21G) [3]

| Molecule | HOMO (eV) | LUMO (eV) | Ionization Potential (eV) | Electron Affinity (eV) | Energy Gap (eV) |

| Thiophene | -6.560 | -0.360 | 6.560 | 0.360 | 6.200 |

| 2-Thienylthiophene | -6.041 | -0.898 | 6.041 | 0.898 | 5.143 |

| 3-Thienylthiophene | -6.150 | -0.680 | 6.150 | 0.680 | 5.470 |

| 2,2'-Bithiophene | -5.700 | -1.143 | 5.700 | 1.143 | 4.557 |

Note: The experimental energy gap for thiophene is approximately 5.23 eV.[3]

Table 2: Calculated HOMO, LUMO, and Energy Gap for Thiophene and Alkyl-Substituted Derivatives (B3LYP/6-311++G**) [6]

| Compound | HOMO (a.u.) | LUMO (a.u.) | ΔE (HOMO-LUMO) (eV) |

| Thiophene | -0.243 | -0.019 | 6.095 |

| Benzothiophene | -0.229 | -0.044 | 5.034 |

| Dibenzothiophene | -0.219 | -0.049 | 4.626 |

| 3,4,6-trimethyl-8-ethyldibenzothiophene | -0.210 | -0.029 | 4.925 |

Table 3: Calculated Electronic Properties of Thiophene Sulfonamide Derivatives (B3LYP/6-311G(d,p)) [7]

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1 | -6.44 | -1.79 | 4.65 |

| 2 | -6.49 | -2.14 | 4.35 |

| 3 | -6.65 | -1.72 | 4.93 |

| 4 | -6.74 | -2.19 | 4.55 |

| 5 | -6.78 | -2.48 | 4.30 |

| 6 | -6.76 | -2.85 | 3.91 |

| 7 | -6.61 | -3.17 | 3.44 |

| 8 | -6.83 | -2.84 | 3.99 |

| 9 | -6.83 | -3.07 | 3.76 |

| 10 | -6.84 | -2.97 | 3.87 |

| 11 | -6.84 | -3.10 | 3.74 |

Applications in Drug Development and Materials Science

The insights gleaned from theoretical studies on thiophene derivatives have profound implications for various scientific disciplines.

-

Drug Discovery: By understanding the structure-activity relationships, medicinal chemists can design and synthesize novel thiophene-based compounds with enhanced therapeutic efficacy.[8][9] Computational methods can predict properties relevant to drug-likeness and bioactivity, thereby streamlining the drug discovery pipeline.[10]

-

Organic Electronics: The tunable electronic properties of thiophene derivatives make them prime candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] Computational screening can expedite the discovery of materials with desired characteristics, such as high charge carrier mobility and efficient light emission.[1]

Conclusion

Theoretical and computational studies provide an indispensable toolkit for elucidating the structure-property relationships of thiophene derivatives. By employing methods such as DFT and TD-DFT, researchers can gain deep insights into the electronic behavior of these compounds, guiding the rational design of novel molecules for a wide array of applications in drug development and materials science. The continued synergy between computational prediction and experimental validation will undoubtedly propel further innovation in these fields.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. jchps.com [jchps.com]

- 4. researchgate.net [researchgate.net]

- 5. pure.uj.ac.za [pure.uj.ac.za]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

Multi-Wavelength Raman Spectroscopy of Oligothiophenes and Polythiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of multi-wavelength Raman spectroscopy for the characterization of oligothiophenes and polythiophene. These materials are of significant interest in the development of organic electronics and sensors, and Raman spectroscopy offers a powerful, non-destructive technique to probe their molecular structure, conformation, and electronic properties. This document details experimental methodologies, presents key quantitative data, and illustrates fundamental concepts through diagrams.

Core Concepts in Raman Spectroscopy of Thiophenes

Raman spectroscopy is particularly sensitive to the vibrational modes of the thiophene ring's C=C and C-C bonds, which are strongly coupled to the π-electron system.[1] Changes in the conjugation length, planarity of the backbone, and electronic structure upon doping or excitation are readily observed in the Raman spectrum.

Key vibrational modes in oligothiophenes and polythiophene include:

-

C=C symmetric stretching: Typically observed in the 1400-1600 cm⁻¹ region, this mode is highly sensitive to the degree of π-electron delocalization along the polymer backbone.[2]

-

C-C intra-ring stretching: Occurring around 1375-1380 cm⁻¹, this mode is also influenced by the conjugation length and structural order.[1][2]

-

Quinoidal vs. Benzoidal Structures: The relative intensities of bands associated with quinoidal and benzoidal forms of the thiophene rings can provide insights into intramolecular charge transfer and the electronic character of the molecule. Shorter oligomers may exhibit a more quinoidal character, while longer chains show a dominant benzoidal character.

The choice of excitation wavelength is crucial. Excitation within the absorption band of the material can lead to resonance Raman enhancement, providing significantly stronger signals and highlighting specific vibrational modes coupled to the electronic transition.[3][4] Conversely, using an excitation wavelength outside the absorption band can minimize fluorescence and provide a more conventional Raman spectrum.[3]

Experimental Protocols

Detailed and precise experimental protocols are fundamental to obtaining high-quality and reproducible Raman spectra. Below are generalized methodologies based on common practices in the field.

Sample Preparation

Solid samples of oligothiophenes and polythiophene are typically analyzed as received or as thin films.[3][5] For solution-state measurements, the choice of solvent is critical to avoid interference with the Raman signal and to ensure the desired molecular conformation.

Instrumentation and Data Acquisition

A typical multi-wavelength Raman spectroscopy setup involves the following components and parameters:

-

Raman Spectrometer: Dispersive spectrometers, such as the Renishaw inVia, are commonly used for their high resolution and sensitivity.[1][3] Fourier-transform (FT) Raman spectrometers, like the Bruker RAM II, are advantageous for near-infrared (NIR) excitation (e.g., 1064 nm) to minimize fluorescence.[1][6]

-

Excitation Sources: A range of lasers are employed to probe the sample at different electronic states. Common wavelengths include:

-

Laser Power: The laser power at the sample should be kept low (typically < 20 mW) to avoid thermal degradation of the sample.[1][7]

-

Objective: A high numerical aperture objective (e.g., 50x) is often used to efficiently collect the scattered light.[1]

-

Spectral Resolution: A resolution of 1-4 cm⁻¹ is generally sufficient to resolve the key vibrational modes.[1][6]

-

Acquisition Time: The integration time for signal collection can range from seconds to minutes, depending on the sample's Raman scattering cross-section and the presence of fluorescence.[1][7]

The following diagram illustrates a typical experimental workflow for multi-wavelength Raman analysis.

Caption: A generalized workflow for the multi-wavelength Raman analysis of thiophene-based materials.

Quantitative Data: Raman Shifts of Oligothiophenes and Polythiophene

The positions of key Raman bands are sensitive to the number of thiophene units (n) and the excitation wavelength. The following table summarizes prominent Raman shifts for various oligothiophenes and polythiophene at different excitation wavelengths.

| Material | Excitation Wavelength (nm) | C=C Stretching (cm⁻¹) | C-C Stretching (cm⁻¹) | Other Notable Bands (cm⁻¹) | Reference |

| Bithiophene (2T) | 1064 | ~1550 | ~1410 | ~1220, ~1050, ~790 | [3][4] |

| 785 | Fluorescent | Fluorescent | - | [3][4] | |

| 532 | ~1550 | ~1410 | - | [3][4] | |

| 405 | ~1550 | ~1410 | - | [3][4] | |

| 325 | ~1550 | ~1410 | - | [3][4] | |

| Terthiophene (3T) | 1064 | ~1530 | ~1420 | ~1210, ~1040, ~780 | [3][4] |

| 785 | Highly Fluorescent | Highly Fluorescent | - | [3][4] | |

| 532 | ~1530 | ~1420 | - | [3][4] | |

| Quaterthiophene (4T) | 1064 | ~1520 | ~1430 | ~1200, ~1040, ~790 | [3][4] |

| 785 | ~1520 | ~1430 | - | [3][4] | |

| 405 | ~1520 | ~1430 | - | [3][4] | |

| Sexithiophene (6T) | 1064 | ~1500 | ~1440 | ~1200, ~1040, ~790 | [3][4] |

| 785 | ~1500 | ~1440 | - | [3][4] | |

| 532 | ~1500 | ~1440 | - | [3][4] | |

| 405 | ~1500 | ~1440 | - | [3][4] | |

| Octithiophene (8T) | 1064 | ~1490 | ~1440 | ~1200, ~1040, ~790 | [3][4] |

| 785 | ~1490 | ~1440 | - | [3][4] | |

| 532 | ~1490 | ~1440 | - | [3][4] | |

| 405 | ~1490 | ~1440 | Overtones observed | [3][4] | |

| 325 | ~1490 | ~1440 | Overtones observed | [3][4] | |

| Polythiophene (PT) | 1064 | ~1445 | ~1377 | ~1210, ~1040, ~790 | [1][3][4] |

| 785 | Fluorescent | Fluorescent | - | [3][4] | |

| 633 | ~1445 | ~1377 | - | [3][4] | |

| 514 | ~1445 | ~1377 | - | [1] | |

| 488 | ~1445 | ~1377 | - | [1] | |

| 405 | ~1445 | ~1377 | Overtones observed | [3][4] | |

| 325 | ~1445 | ~1377 | Overtones observed | [3][4] |

Note: The exact peak positions can vary slightly depending on the specific sample, its morphology, and the experimental setup.

Structure-Spectra Relationships

Effect of Conjugation Length

As the number of thiophene units increases, the π-electron delocalization becomes more extensive. This leads to a strengthening of the C-C single bonds and a weakening of the C=C double bonds within the thiophene rings, resulting in a convergence of their bond orders. This is reflected in the Raman spectra by a downward shift of the C=C stretching frequency and an upward shift of the C-C stretching frequency.[3][6] The spectra of longer oligomers, such as sexithiophene and octithiophene, closely resemble that of polythiophene.[6][8]

The following diagram illustrates the relationship between the number of thiophene units and the frequency of the main C=C stretching mode.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Vibrational Spectroscopy Analysis of Oligothiophene Blend Film | Scientific.Net [scientific.net]

- 6. Vibrational spectra of neutral and doped oligothiophenes and polythiophene - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07625J [pubs.rsc.org]

- 7. Raman Activities of Cyano-Ester Quinoidal Oligothiophenes Reveal Their Diradical Character and the Proximity of the Low-Lying Double Exciton State [mdpi.com]

- 8. Vibrational spectra of neutral and doped oligothiophenes and polythiophene - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Alkyl-Substituted Oligothiophenes and Their Spectroscopy

An In-depth Technical Guide to Solid-State Absorption Spectroscopy of Alkyl-Substituted Oligothiophenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and techniques involved in the solid-state absorption spectroscopy of alkyl-substituted oligothiophenes. These materials are of significant interest for applications in organic electronics, and understanding their photophysical properties in the solid state is crucial for device design and optimization. This document details experimental protocols, presents key quantitative data, and illustrates important concepts with diagrams.

Alkyl-substituted oligothiophenes are a class of π-conjugated organic molecules that serve as model compounds for polythiophenes, which are widely used in organic electronics. The addition of alkyl side chains enhances their solubility and influences their self-assembly and solid-state packing, which in turn significantly affects their electronic and optical properties.[1][2][3]

Solid-state absorption spectroscopy is a fundamental technique for characterizing these materials. Unlike in dilute solutions where molecules are isolated, in the solid state, strong intermolecular interactions, such as π-stacking, lead to the formation of molecular aggregates (e.g., H- and J-aggregates).[4][5][6][7][8][9][10][11][12] These interactions cause significant changes in the absorption spectra compared to the solution phase, often resulting in red-shifted (bathochromic) or blue-shifted (hypsochromic) absorption bands and altered vibronic structures.[13][14]

Experimental Protocols

Detailed methodologies are critical for obtaining reproducible and high-quality solid-state absorption spectra. Below are protocols for sample preparation and spectroscopic measurement.

Thin Film Preparation

The preparation of uniform, high-quality thin films is paramount for reliable absorption measurements. Common techniques include solution casting and vacuum evaporation.[15]

2.1.1. Solution Casting (Spin Coating)

-

Substrate Preparation: Begin with clean substrates (e.g., quartz or glass slides). Clean the substrates by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates under a stream of nitrogen gas. For improved film quality, the substrates can be treated with a surface modifying agent like octadecyltrichlorosilane (ODTS).

-

Solution Preparation: Dissolve the alkyl-substituted oligothiophene in a suitable high-purity organic solvent (e.g., chloroform, chlorobenzene, or toluene) to a desired concentration (typically 1-10 mg/mL). Ensure the material is fully dissolved, using gentle heating or extended sonication if necessary.

-

Spin Coating: Place the cleaned substrate on the spin coater chuck. Dispense a small volume of the oligothiophene solution onto the center of the substrate. Spin the substrate at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The film thickness is controlled by the solution concentration and spin speed.

-

Annealing: To improve molecular ordering and remove residual solvent, the film is typically annealed on a hot plate at a temperature below the material's melting point for a defined period (e.g., 100-150 °C for 10-30 minutes).

2.1.2. Vacuum Evaporation

-

Substrate Preparation: Prepare the substrates as described in the solution casting protocol.

-

Loading the Material: Place a small amount of the purified alkyl-substituted oligothiophene powder into a thermal evaporation boat (e.g., made of tungsten or molybdenum) within a high-vacuum chamber.

-

Evaporation: Evacuate the chamber to a high vacuum (e.g., < 10⁻⁶ Torr). Pass a current through the evaporation boat to heat it, causing the oligothiophene to sublime and deposit onto the cooler substrate. The deposition rate and final film thickness can be monitored using a quartz crystal microbalance.

-

Annealing (Optional): The deposited film can be annealed to enhance crystallinity.

UV-Visible-NIR Absorption Spectroscopy

-

Instrument Setup: Use a dual-beam UV-Vis-NIR spectrophotometer. Allow the instrument's lamps (deuterium for UV, tungsten-halogen for visible and NIR) to warm up and stabilize.

-

Baseline Correction: Record a baseline spectrum with a blank substrate (identical to the one used for the thin film) in both the sample and reference beams to correct for any absorption or scattering from the substrate.

-

Sample Measurement: Place the thin film sample in the sample beam path.

-

Data Acquisition: Scan the desired wavelength range (e.g., 200-1100 nm). The absorption spectrum is recorded as absorbance (A) versus wavelength (λ).

-

Data Analysis: The absorption maximum (λmax) and the shape of the absorption bands provide information about the electronic transitions and the degree of intermolecular interaction.

Quantitative Data Summary

The following tables summarize key quantitative data from solid-state absorption spectroscopy of various alkyl-substituted oligothiophenes.

| Oligothiophene Derivative | Number of Thiophene Rings | Alkyl Substituent | Solid-State λmax (nm) | Key Observations |

| α,α'-Dimethylquaterthiophene (DMQtT) | 4 | Methyl | 365, 385, 410, 435 | Exhibits well-resolved vibronic structure in the solid state. |

| Dialkyl-quaterthiophenes | 4 | C6H13 to C12H25 | Varies with alkyl chain length | Longer alkyl chains can influence packing and slightly alter absorption spectra.[2] |

| Dialkyl-sexithiophenes | 6 | Various | ~430 - 460 | The π-π* transition is red-shifted compared to shorter oligomers due to increased conjugation length. |

| Cruciform Oligothiophenes | - | Various | Varies | In some cases, no significant shift is observed between solution and solid-state spectra, suggesting inhibited interchain interactions.[13] |

Table 1: Solid-State Absorption Maxima (λmax) of Selected Alkyl-Substituted Oligothiophenes.

| Parameter | Solution | Solid State |

| Absorption Spectrum | Typically shows a single, broad absorption band corresponding to the π-π* transition of isolated molecules. Vibronic features may be less pronounced. | Often exhibits a red-shift in the absorption maximum and the appearance of a more structured absorption band with distinct vibronic peaks, indicative of intermolecular interactions and aggregation.[13] |

| Fluorescence | Generally higher fluorescence quantum yields.[14] | Fluorescence quantum yields are often significantly lower (quenched) due to aggregation-caused quenching and other non-radiative decay pathways.[14] |

| Intermolecular Interactions | Minimal, molecules are solvated and largely independent. | Strong π-stacking interactions lead to the formation of H- or J-aggregates, which dominate the optical properties.[6][7][9][10][11] |

Table 2: Comparison of Spectroscopic Properties in Solution vs. Solid State.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the solid-state absorption spectroscopy of alkyl-substituted oligothiophenes.

Caption: Experimental workflow for solid-state absorption spectroscopy.

Caption: Effect of aggregation on absorption spectra.

Conclusion

The solid-state absorption spectroscopy of alkyl-substituted oligothiophenes provides invaluable insights into their electronic structure and molecular organization. The distinct differences observed between solution and solid-state spectra underscore the critical role of intermolecular interactions in determining the properties of these materials in thin films. By carefully controlling experimental parameters such as film preparation and annealing conditions, researchers can manipulate the molecular packing and, consequently, the optoelectronic characteristics of these versatile organic semiconductors. This guide serves as a foundational resource for scientists and engineers working to advance the field of organic electronics.

References

- 1. scholars.uky.edu [scholars.uky.edu]

- 2. Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives of [1]benzothieno[3,2-b]benzothiophene - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Influence of pi-stacking on the redox properties of oligothiophenes: (alpha-alkyloligo-thienyl)para[2.2]cyclophanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Controlling Molecule Aggregation and Electronic Spatial Coherence in the H-Aggregate and J-Aggregate Regime at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.ucla.edu [chem.ucla.edu]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Alkyl-substituted oligothiophenes: crystallographic and spectroscopic studies of neutral and doped forms - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

Unveiling Molecular Order: A Technical Guide to Vibrational Spectroscopy of Oligothiophene Blend Films

For Researchers, Scientists, and Drug Development Professionals

The precise control and characterization of molecular arrangement in oligothiophene blend films are paramount for advancing organic electronics and developing novel drug delivery systems. Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, offers a powerful, non-destructive suite of tools to probe the molecular structure, conformation, and intermolecular interactions within these films. This guide provides an in-depth overview of the principles, experimental protocols, and data interpretation for the vibrational spectroscopy analysis of oligothiophene blend films, enabling researchers to harness these techniques for material optimization and characterization.

Principles of Vibrational Spectroscopy for Oligothiophene Analysis

Vibrational spectroscopy investigates the quantized vibrational states of molecules. Infrared absorption and Raman scattering are complementary techniques that provide a molecular fingerprint based on the vibrational modes of a material.[1]

-

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations that induce a change in the dipole moment.[2] It is particularly sensitive to polar functional groups and provides information on the chemical composition and orientation of molecules.[1][2]

-

Raman Spectroscopy: This method relies on the inelastic scattering of monochromatic light (laser).[1] The scattered light is shifted in frequency, and this shift corresponds to the vibrational modes of the molecules. Raman spectroscopy is highly sensitive to the polarizability of molecular bonds and is particularly effective in probing the π-conjugated backbone of oligothiophenes.[1][3]

The complementary nature of FTIR and Raman spectroscopy is crucial for a comprehensive analysis of oligothiophene blend films, as some vibrational modes may be active in one technique but not the other.[1]

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining reproducible and reliable spectroscopic data. The following sections outline the key steps for sample preparation and spectroscopic analysis.

Preparation of Oligothiophene Blend Films

A common method for fabricating thin films for spectroscopic analysis is spin coating, which allows for control over film thickness and homogeneity.[4]

Materials:

-

Oligothiophene (e.g., 3'''-didodecyl-2,2':5',2'':5'',2'''-quaterthiophene (4T))[1]

-

Blending polymer (e.g., Polylactic acid (PLA))[1]

-

Solvent (e.g., Chloroform)

-

Substrate (e.g., Indium tin oxide (ITO) coated glass, quartz)[1][4]

Procedure:

-

Solution Preparation: Prepare individual solutions of the oligothiophene and the blending polymer in a suitable solvent at desired concentrations (e.g., 10 mg/mL).

-

Blending: Mix the individual solutions to achieve the desired blend ratio.

-

Substrate Cleaning: Thoroughly clean the substrates using a sequence of sonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.

-

Spin Coating: Dispense a controlled volume of the blend solution onto the substrate. Spin coat at a specific speed (e.g., 1500 rpm) for a set duration (e.g., 60 seconds) to achieve a uniform film.[4]

-

Annealing (Optional): Thermally anneal the films at a specific temperature and for a defined time to promote molecular ordering and control morphology.

Vibrational Spectroscopy Measurements

FTIR Spectroscopy:

-

Instrument: A Fourier-transform infrared spectrometer (e.g., PerkinElmer Spectrum One).

-

Mode: Typically performed in transmission or attenuated total reflection (ATR) mode. For thin films on transparent substrates, transmission is common.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Accumulate a sufficient number of scans (e.g., 32) to achieve a good signal-to-noise ratio.

-

Background: Record a background spectrum of the bare substrate before measuring the sample spectrum.

Raman Spectroscopy:

-

Instrument: A confocal Raman microscope (e.g., Renishaw inVia).[3]

-

Excitation Wavelength: Select a laser wavelength that avoids fluorescence from the sample while providing good Raman scattering intensity (e.g., 532 nm, 633 nm, or 785 nm).[3][5] The choice of wavelength can be critical, as resonance Raman effects can enhance specific vibrational modes.[3]

-

Laser Power: Use a low laser power (e.g., 1 mW/cm²) to avoid sample degradation.[1]

-

Objective: Use an appropriate microscope objective to focus the laser on the sample and collect the scattered light.

-

Spectral Range: Typically 200-3200 cm⁻¹.

-

Resolution: 2-4 cm⁻¹.

-

Acquisition Time: Adjust the acquisition time and number of accumulations to obtain high-quality spectra.

Data Presentation and Interpretation